N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide is a complex organic compound characterized by its molecular formula C20H25NO5. This compound is known for its unique structural features, including two methoxy groups on the phenyl ring and a phenoxyethyl group attached to the ethanediamide moiety
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-17-9-8-15(14-18(17)26-2)10-11-21-19(23)20(24)22-12-13-27-16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGCPSQYSPUFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCCOC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of the core phenethylamine structure. The synthetic routes may include:
Phenethylamine Derivation: : The starting material, 3,4-dimethoxyphenethylamine, is synthesized through the reduction of 3,4-dimethoxyphenylacetic acid.
Formation of Ethanediamide: : The ethanediamide moiety is introduced by reacting the phenethylamine derivative with phenoxyethylamine under specific reaction conditions, such as the use of coupling agents like carbodiimides.
Purification: : The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods focus on optimizing these steps to achieve high yields and cost-effective manufacturing processes.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding oxo-compounds.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the amide nitrogen, involving reagents like alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide has been explored for its applications in various scientific fields:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Research has been conducted to evaluate its therapeutic potential, including its use as a lead compound for drug development.
Industry: : It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide is compared with other similar compounds, such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: : This compound differs in the presence of the phenoxyethyl group, which can influence its chemical and biological properties.
3,4-Dimethoxyphenethylamine: : A simpler structure lacking the ethanediamide moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
